![molecular formula C25H19ClN6O5S B2846288 N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 902433-88-9](/img/structure/B2846288.png)
N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H19ClN6O5S and its molecular weight is 550.97. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic Activity
Research has shown that derivatives of [1,2,4]triazoloquinazolines exhibit significant H1-antihistaminic activity. This class of compounds was tested in vivo for their efficacy in protecting against histamine-induced bronchospasm in guinea pigs. Among these, certain derivatives were found to be highly potent, with protection levels comparable to or exceeding that of the reference drug chlorpheniramine maleate. Moreover, these compounds displayed negligible sedation effects, which is a desirable property for antihistaminic agents, making them potential candidates for further development as new classes of antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015); (Alagarsamy, Shankar, & Murugesan, 2008).
Cytotoxicity and Anticancer Activity
Another significant application of [1,2,4]triazoloquinazoline derivatives is in the field of oncology. These compounds have demonstrated cytotoxicity against human cancer cell lines, including HeLa cells. The studies suggest that these derivatives can act cytotoxically on tumor cells, with some showing significant potential as anticancer agents. The mechanism behind their anticancer activity could involve direct interaction with DNA, although further studies are needed to elucidate the exact pathways (Ovádeková, Jantová, Theiszová, & Labuda, 2005).
Synthesis and Structural Characterization
The synthesis of [1,2,4]triazoloquinazoline derivatives involves various chemical reactions, including cyclization, condensation, and ring closure, to obtain the desired compounds with potential biological activities. These synthesis procedures are crucial for the development of new pharmacological agents and provide a foundation for further chemical modifications to enhance their therapeutic efficacy. The structural characterization of these compounds is typically confirmed by techniques such as IR, 1H-NMR, and mass spectrometry (Zou Mei-fen, 2012).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN6O5S/c1-36-20-11-18-19(12-21(20)37-2)28-25(38-13-22(33)27-16-5-3-4-15(26)10-16)31-24(18)29-23(30-31)14-6-8-17(9-7-14)32(34)35/h3-12H,13H2,1-2H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDXPNCTBJLULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide |
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